![molecular formula C12H14F3N5O3S B2608151 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide CAS No. 2034327-74-5](/img/structure/B2608151.png)
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by the presence of a trifluoromethyl group, a triazole ring, and a morpholine sulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Pyridine Ring: The pyridine ring is attached through a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Morpholine Sulfonamide Moiety: The morpholine sulfonamide moiety is introduced through a sulfonation reaction using a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide exhibit significant inhibitory effects on various kinases involved in cancer cell proliferation. Specifically, studies have shown that the trifluoromethyl group contributes to increased binding affinity and selectivity towards these targets, making it a potential candidate for further development as an anticancer agent .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases that play crucial roles in cancer signaling pathways. Molecular docking studies and enzyme assays reveal that it effectively binds to target proteins, potentially leading to the development of new therapeutic agents for cancer treatment .
Toxicological Assessments
Safety evaluations are essential for any new drug candidate. Preliminary toxicological studies indicate that while the compound shows promise in terms of efficacy against cancer cells, further assessments are needed to fully understand its safety profile in vivo .
Synthetic Routes
The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Recent advancements in synthetic methodologies may facilitate more efficient production methods suitable for large-scale applications .
Comparative Analysis with Related Compounds
To contextualize the potential applications of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine | Triazole fused with pyridine | Potential anticancer activity |
5-Methyl-[1,2,4]triazolo[4,3-a]pyrazine | Pyrazine ring instead of pyridine | Different biological activity profile |
8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine | Methoxy substitution | Enhanced solubility properties |
This table illustrates how variations in structure can lead to diverse biological activities and pharmacological profiles.
作用機序
The mechanism of action of N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits kinase activity by binding to the ATP-binding site of the kinase enzyme, thereby preventing phosphorylation of target proteins.
Antibacterial Mechanism: The antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes.
類似化合物との比較
Similar Compounds
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
CPL2009-0031: An investigational drug with kinase inhibitory activity.
Uniqueness
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide is unique due to its combination of a trifluoromethyl group, a triazole ring, and a morpholine sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
生物活性
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies, including case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a trifluoromethyl group and a morpholine sulfonamide moiety. Its molecular formula is C15H17F3N6O2S with a molecular weight of approximately 396.39 g/mol.
Biological Activity Overview
Research indicates that compounds containing the triazole and sulfonamide groups exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of this compound have been evaluated in several studies.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess significant antibacterial properties. For instance:
- Case Study 1 : A derivative similar to the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 62.5 µg/mL .
- Case Study 2 : Another study indicated that modifications to the triazole ring enhanced the antimicrobial efficacy against various strains .
Antiviral Activity
Research into related compounds suggests potential antiviral activity:
- Study Findings : Compounds with similar structures have shown activity against viral replication in cell lines, particularly in inhibiting reverse transcriptase in HIV models . The mechanism often involves interference with viral protein synthesis or assembly.
Anticancer Activity
The anticancer potential of this compound has been investigated:
- Research Data : A related triazole compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an EC50 value indicating significant potency . The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance efficacy.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent:
- Toxicological Studies : Preliminary data indicate that derivatives may exhibit low toxicity profiles; however, further investigations are necessary to confirm safety parameters .
Summary of Research Findings
特性
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5O3S/c13-12(14,15)9-1-2-20-10(7-9)17-18-11(20)8-16-24(21,22)19-3-5-23-6-4-19/h1-2,7,16H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECJDUWVNMGLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。